molecular formula C17H19ClN4OS B2680973 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2680973
M. Wt: 362.9 g/mol
InChI Key: CJCQSWIOOXJXCI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core with a thiazole and triazole ring. The structure features a 4-chlorophenyl group linked via a piperidinylmethyl moiety at position 5 and a methyl group at position 2. Analytical characterization typically involves $^1$H/$^13$C NMR, LCMS, and elemental analysis to confirm regiochemistry and purity .

Properties

IUPAC Name

5-[(4-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCQSWIOOXJXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN4OSC_{17}H_{19}ClN_{4}OS, and it features a thiazole ring fused with a triazole moiety, along with a piperidine group. The presence of the 4-chlorophenyl substituent enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Structural Features

FeatureDescription
Thiazole Ring Provides a platform for biological activity
Triazole Moiety Enhances binding affinity to target enzymes
Piperidine Group Associated with increased biological activity
4-Chlorophenyl Substituent Enhances lipophilicity and receptor interaction

Anticancer Properties

Preliminary studies have indicated that 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in treated models.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Interaction studies suggest that it can inhibit specific enzymes involved in inflammatory pathways. These findings are supported by docking studies that reveal strong binding affinities to cyclooxygenase (COX) enzymes.

Antibacterial Activity

The compound's antibacterial properties have been explored against various strains. It has shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that the piperidine moiety contributes significantly to its antibacterial efficacy.

Enzyme Inhibition Studies

In addition to its antibacterial effects, the compound has been evaluated for its inhibitory effects on acetylcholinesterase and urease:

  • Acetylcholinesterase Inhibition : Important for neuroprotective applications.
  • Urease Inhibition : Potential applications in treating urease-related infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol.

Study Overview

  • In vitro Studies : Assessed cytotoxicity against various cancer cell lines.
    • Results showed IC50 values indicating effective dose ranges for inhibition.
  • In vivo Studies : Evaluated tumor growth inhibition in animal models.
    • Significant reduction in tumor weight compared to control groups.
  • Binding Affinity Studies : Used molecular docking to analyze interactions with target proteins.
    • High binding affinity was reported for COX enzymes, suggesting a mechanism for anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparison of 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol with structurally related compounds reveals unique aspects of its biological activity.

Compound NameBiological ActivityUnique Aspects
5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-olAnticancer, anti-inflammatoryContains p-tolyl group
5-(Morpholino(p-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-olModerate antibacterialFluorinated phenyl group enhances stability
5-(Aminomethyl)-thiazolo[3,2-b][1,2,4]triazol derivativesVarious biological activitiesFocus on amino substitution for enhanced reactivity

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogous Thiazolo-Triazole Derivatives

Compound Name / ID Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (LCMS m/z)
Target Compound: 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol R1 = 4-Cl-C6H4, R2 = CH3, R3 = Piperidinyl Not reported Not reported C19H20ClN5OS Not reported
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) R1 = Piperidinylmethylene, R2 = H, R3 = O 189–191 61 C11H13N5OS m/z 264 [M + H]+
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol R1 = 3-Cl-C6H4, R2 = CH3, R3 = 4-Ethoxy-3-MeO-C6H3 Not reported Not reported C27H30ClN5O3S Not reported
(E/Z)-5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) R1 = 4-Cl-C6H4NH, R2 = H, R3 = O >280 64 C12H8ClN5OS m/z 306 [M + H]+
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) R1 = 4-Cl-C6H4, R2 = H, R3 = C6H5 143–145 76 C16H10ClN3S m/z 312 [M + H]+

Key Observations:

  • Substituent Effects on Melting Points: Derivatives with hydroxyl or carbonyl groups (e.g., 5f, 6b) exhibit higher melting points (>250°C) due to hydrogen bonding and crystallinity, whereas aryl-substituted analogs (e.g., 5b) melt at lower temperatures (~143°C) .
  • Synthetic Yields: Piperidine-containing derivatives (e.g., 6b) show moderate yields (61%), while chlorophenylamino derivatives (e.g., 5f) achieve higher yields (64%) under similar conditions .
  • However, the hydroxyl group at position 6 counterbalances this by increasing hydrophilicity .
Pharmacological Potential (Inferred from Structural Analogs)
  • Antimicrobial Activity: Thiophene-triazole hybrids (e.g., compounds 4b, 15, 19b in ) with chloro and methoxy substituents exhibit Gram-positive/Gram-negative antibacterial activity, suggesting the target compound’s 4-chlorophenyl group may confer similar properties .
  • Anticancer Activity: Pyrrolo-triazolo-pyrimidine derivatives (e.g., 19b) with chlorophenyl groups show superior anticancer activity to doxorubicin, highlighting the role of chloroaryl motifs in DNA intercalation or kinase inhibition .
  • Antifungal Potential: Molecular docking studies () indicate triazole-thiadiazole derivatives inhibit lanosterol 14α-demethylase (CYP51), a fungal enzyme. The target compound’s triazole core and chlorophenyl group may similarly target fungal ergosterol biosynthesis .
Stability and Reactivity
  • Piperidinyl vs. Piperazinyl Substituents: Piperazinyl derivatives (e.g., 6c in ) with hydroxyethyl groups exhibit higher solubility than piperidinyl analogs due to increased polarity, suggesting the target compound may require formulation optimization for bioavailability .

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